3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate
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Overview
Description
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as methyl, phenyl, phenylsulfonyl, and nitrobenzoate. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Scientific Research Applications
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the pyrazole ring using phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the nitrobenzoate group: The final step involves the esterification of the pyrazole derivative with 4-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-aminobenzoate.
Substitution: Formation of various substituted pyrazole derivatives.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole: Lacks the nitrobenzoate group, which may result in different chemical and biological properties.
4-nitrobenzoic acid derivatives: Compounds with similar nitrobenzoate groups but different core structures.
Uniqueness
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate is unique due to its combination of functional groups, which imparts specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6S/c1-16-21(33(30,31)20-10-6-3-7-11-20)22(25(24-16)18-8-4-2-5-9-18)32-23(27)17-12-14-19(15-13-17)26(28)29/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYPTODMDKFKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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